Gibberellin A53 aldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

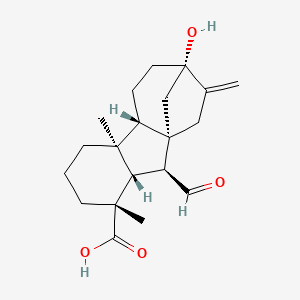

Gibberellin A53 aldehyde is a C20-gibberellin obtained by selective reduction of the 10beta-carboxy group of gibberellin A53. It is a C20-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A53.

科学的研究の応用

Agriculture

Gibberellin A53 aldehyde is extensively utilized in agriculture to enhance crop yield and improve plant growth under various environmental conditions. Its applications include:

- Seed Germination : The compound promotes seed germination by breaking dormancy in certain species.

- Stem Elongation : It aids in the elongation of stems, which is crucial for crops that require height for better light interception.

- Flowering Induction : this compound can trigger flowering in specific plant species, thus optimizing harvest times.

Biology

In biological research, this compound serves as a model compound for studying gibberellin biosynthesis and metabolism. Key applications include:

- Understanding Plant Development : Researchers use this compound to investigate the mechanisms underlying plant growth and development.

- Hormonal Interactions : Studies have shown that GA53 interacts with other phytohormones (like auxins) to enhance growth responses .

Medicine

Although primarily studied within the context of plant biology, there is ongoing research into the potential therapeutic applications of gibberellins, including this compound. These investigations may lead to novel applications in medicine related to growth regulation.

Comparative Analysis with Other Gibberellins

To better understand the unique properties of this compound, it is beneficial to compare it with other gibberellins. The following table summarizes key features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Gibberellin A1 | Lacks hydroxy group at 7α | Most studied; influences seed germination |

| Gibberellin A3 | Similar structure but different side chains | Promotes stem elongation more effectively |

| Gibberellin A12 | Precursor to this compound | Less active than this compound |

| Gibberellin A4 | Different hydroxylation pattern | Involved in root development |

| This compound | Hydroxy substituent at 7α | Significant role in multiple developmental processes |

This comparison highlights how the unique hydroxyl substituent at the 7α position contributes to its specific biological functions .

Case Study 1: Effects on Dwarf Mutants

Research involving Arabidopsis thaliana mutants demonstrated that treatment with this compound significantly increased height and biomass compared to untreated controls. This underscores its potential for agricultural applications where growth enhancement is desired .

Case Study 2: Interaction with Auxins

A study examining the interaction between this compound and auxins revealed synergistic effects on root elongation and leaf area expansion. When applied together, these hormones resulted in greater growth responses than when applied individually, indicating that this compound can enhance auxin-mediated processes .

Recent Advances in Gibberellin Research

Recent research has focused on the biosynthetic pathways of gibberellins, including this compound. Key findings include:

- Identification of enzymes involved in gibberellin biosynthesis.

- Understanding how environmental factors influence gibberellin levels.

- Insights into genetic regulation of gibberellin metabolism.

These advancements are crucial for improving crop yields through targeted manipulation of gibberellin pathways .

化学反応の分析

Core Chemical Reactions

Gibberellin A53 aldehyde undergoes three primary reaction types in synthetic and biochemical contexts:

Oxidation Reactions

-

GA20-oxidase-mediated oxidation : Converts the aldehyde group at C-20 to a carboxylic acid via sequential alcohol and aldehyde intermediates. This reaction is central to producing bioactive gibberellins like GA19 and GA20 .

-

Key steps :

-

This compound → GA44 (alcohol intermediate)

-

GA44 → GA19 (aldehyde intermediate)

-

GA19 → GA17 (carboxylic acid product)

-

Reduction Reactions

-

Chemical reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) selectively reduces the aldehyde to a primary alcohol, forming gibberellin A53 alcohol derivatives6.

-

Mechanism : Hydride attack at the carbonyl carbon forms a tetrahedral intermediate, followed by protonation to yield the alcohol .

Stability and Degradation

特性

CAS番号 |

85344-33-8 |

|---|---|

分子式 |

C20H28O4 |

分子量 |

332.4 g/mol |

IUPAC名 |

(1S,2S,3S,4R,8S,9S,12S)-2-formyl-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-9-19-11-20(12,24)8-5-14(19)17(2)6-4-7-18(3,16(22)23)15(17)13(19)10-21/h10,13-15,24H,1,4-9,11H2,2-3H3,(H,22,23)/t13-,14-,15-,17-,18+,19+,20-/m0/s1 |

InChIキー |

DHEPJQQWDJWPJY-XQIDNCIUSA-N |

SMILES |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C=O)(C)C(=O)O |

異性体SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C=O)(C)C(=O)O |

正規SMILES |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C=O)(C)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。